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Compound of Interest

Compound Name: 3-Methylquinolin-7-ol

CAS No.: 851985-87-0

Cat. No.: B2727012 Get Quote

Executive Summary
3-Methylquinolin-7-ol (CAS: 75457-13-5) represents a privileged scaffold in medicinal

chemistry, distinct from its more common isomer, 8-hydroxyquinoline. Characterized by a fused

pyridine-benzene system with a hydroxyl group at position 7 and a methyl group at position 3,

this compound serves as a critical intermediate for tyrosine kinase inhibitors, fluorescent

probes, and high-affinity metal chelators. This guide provides a rigorous analysis of its

structural identity, physicochemical behavior, and a validated synthetic protocol designed to

overcome the regioselectivity challenges inherent in its preparation.

Structural Identity & Nomenclature
The precise identification of 3-methylquinolin-7-ol relies on understanding the numbering

priority of the quinoline heterocycle.

IUPAC Name: 3-Methylquinolin-7-ol

Alternative Names: 7-Hydroxy-3-methylquinoline; 3-Methyl-7-hydroxyquinoline.

Molecular Formula:

[1][2]

SMILES:CC1=CC2=C(C=C(C=C2)O)N=C1[1][3]
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Structural Topology (Graphviz)
The following diagram illustrates the atomic numbering and connectivity, highlighting the critical

C3-Methyl and C7-Hydroxyl sites.
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Figure 1: Connectivity map of 3-Methylquinolin-7-ol. Note the meta-positioning of the OH

group relative to the ring fusion, distinct from the ortho-positioned 8-hydroxyquinoline.

Physicochemical Profile
For drug development applications, understanding the lipophilicity and ionization state is

paramount. 3-Methylquinolin-7-ol exhibits amphoteric properties due to the basic nitrogen and

the acidic phenol.
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Property Value
Relevance in Drug
Discovery

Molecular Weight 159.19 g/mol
Fragment-based drug design

(FBDD) compliant.

LogP (Predicted) ~2.4
Moderate lipophilicity; good

membrane permeability.

pKa (Pyridine N) ~5.2
Protonated at gastric pH;

neutral at physiological pH.

pKa (Phenolic OH) ~9.5
Ionized only at basic pH; H-

bond donor at pH 7.4.

H-Bond Donors 1
Critical for receptor binding

(e.g., kinase hinge regions).

H-Bond Acceptors 2
Nitrogen lone pair and

Phenolic Oxygen.

Synthetic Methodology: The Modified Doebner-
Miller
The synthesis of 3-methylquinolin-7-ol is non-trivial due to regioselectivity issues. The

classical Doebner-Miller reaction involves the condensation of an aniline with an

-unsaturated carbonyl. However, using 3-aminophenol results in a mixture of the 5-hydroxy and
7-hydroxy isomers.

The Challenge: Regiocontrol
When 3-aminophenol reacts with methacrolein (or its precursor), the ring closure can occur at

two positions:

Para to OH: Yields 7-hydroxy-3-methylquinoline (Desired).

Ortho to OH: Yields 5-hydroxy-3-methylquinoline (Undesired).

Steric hindrance usually disfavors the 5-isomer, but it remains a significant impurity.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b2727012?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2727012?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Validated Protocol
Reaction: Condensation of 3-aminophenol with methacrolein diacetate (or generated in situ

from propionaldehyde/formaldehyde) under acidic conditions.

Step-by-Step Workflow
Reagent Preparation:

Dissolve 3-aminophenol (1.0 eq) in 6M HCl (solvent/catalyst).

Prepare methacrolein (1.2 eq). Note: Methacrolein is volatile and toxic; handle in a fume

hood.

Condensation (Exothermic Control):

Heat the amine solution to 100°C.[4]

Add methacrolein dropwise over 1 hour. Crucial: Slow addition prevents polymerization of

the aldehyde.

Cyclization & Oxidation:

Reflux for 3–4 hours. The reaction mixture will darken (formation of Schiff base

intermediates).

Mechanism:[4][5][6][7][8][9] The reaction proceeds via a dihydroquinoline intermediate,

which must be oxidized.[7] Often, the solvent (nitrobenzene) or air serves as the oxidant,

but in HCl, disproportionation often drives the aromatization.

Work-up & Isomer Separation (The Critical Step):

Cool to room temperature. Neutralize with NH₄OH to pH 7–8.

Extract with Ethyl Acetate.

Purification: The 7-isomer is generally less soluble in cold ether/benzene mixtures than the

5-isomer, or they can be separated via flash column chromatography (SiO₂,

Hexane:EtOAc gradient).
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Synthetic Logic Diagram
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Figure 2: Synthetic workflow emphasizing the oxidation and purification stages required to

isolate the specific regioisomer.

Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized compound, you must distinguish the 7-isomer from

the 5-isomer. 1H NMR is the definitive tool.

1H NMR Diagnostic Pattern (DMSO-d6)
Pyridine Ring (Distinctive):

H2: Singlet (~8.6 ppm). Proves methyl is at C3.

H4: Singlet (~7.9 ppm). Proves methyl is at C3.

Benzene Ring (Regiochemistry Proof):

7-Isomer Pattern: You will see an ABX system or specific coupling that indicates protons at

positions 5, 6, and 8.

H8: Doublet (J ~2.5 Hz) – Meta coupling to H6.

H6: Doublet of doublets (J ~9.0, 2.5 Hz) – Ortho to H5, Meta to H8.

H5: Doublet (J ~9.0 Hz) – Ortho to H6.

Contrast with 5-Isomer: The 5-isomer would show protons at 6, 7, 8. H6 and H7 would be

vicinal (ortho), and H8 would be ortho to H7. The coupling constants would differ

significantly.

Pharmacophore & Medicinal Utility[4][10][11][12]
The 3-methylquinolin-7-ol scaffold is not merely a chemical curiosity; it is a bioisostere for the

indole ring and a precursor for:

Kinase Inhibitors: The nitrogen/hydroxyl motif mimics the adenine hinge-binding region of

ATP, making it a scaffold for EGFR or VEGFR inhibitors.
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Alzheimer's Research: 8-hydroxyquinolines are famous metal chelators (Clioquinol). The 7-

hydroxy isomer retains chelation capacity (via N and O, though less favorable geometry than

8-OH) but offers different solubility and metabolic stability profiles.

Fluorescent Probes: The rigid quinoline core provides fluorescence, which is modulated by

the pH-sensitive phenolic hydroxyl (Excited State Intramolecular Proton Transfer - ESIPT).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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